molecular formula C11H7N3O4 B11764075 2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid CAS No. 928707-76-0

2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid

Cat. No.: B11764075
CAS No.: 928707-76-0
M. Wt: 245.19 g/mol
InChI Key: QYALMFITBBBPSM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid is a high-purity chemical compound designed for research and development applications. As a member of the pyrimidine family, this scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules . Pyrimidine derivatives are extensively investigated for their diverse pharmacological properties, including potential as anticancer agents , antimicrobials , and anti-inflammatory agents . The structure of this compound, featuring a carboxylic acid moiety and a nitrophenyl group, offers versatile points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize this and similar pyrimidine-based structures in hit-to-lead optimization campaigns and as key intermediates in the development of novel therapeutic agents . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

928707-76-0

Molecular Formula

C11H7N3O4

Molecular Weight

245.19 g/mol

IUPAC Name

2-(3-nitrophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7N3O4/c15-11(16)8-5-12-10(13-6-8)7-2-1-3-9(4-7)14(17)18/h1-6H,(H,15,16)

InChI Key

QYALMFITBBBPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Malonic Acid Dinitrile Pathway

A patented method (US3523119A) utilizes malonic acid dinitrile and dimethylformamide chloride as starting materials. The reaction proceeds through the formation of a 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate, followed by substitution with amines (e.g., 2,3-dimethylaniline) and ring closure with ammonia. Subsequent saponification of the cyano group using sulfuric acid or alcoholic alkali yields the carboxylic acid.

Key Steps:

  • Intermediate Formation:
    Malonic acid dinitrile+DMF-ClChloro-azapentadiene intermediate\text{Malonic acid dinitrile} + \text{DMF-Cl} \rightarrow \text{Chloro-azapentadiene intermediate}

  • Amine Substitution:
    Intermediate+2,3-dimethylanilineAmino-substituted propene derivative\text{Intermediate} + \text{2,3-dimethylaniline} \rightarrow \text{Amino-substituted propene derivative}

  • Ring Closure:
    Propene derivative+NH34-Amino-5-cyano pyrimidine\text{Propene derivative} + \text{NH}_3 \rightarrow \text{4-Amino-5-cyano pyrimidine}

  • Saponification:
    5-Cyano pyrimidine+H2SO45-Carboxylic acid\text{5-Cyano pyrimidine} + \text{H}_2\text{SO}_4 \rightarrow \text{5-Carboxylic acid}

Optimization Data:

  • Yield: 68% (Example 8,)

  • Conditions: Boiling water bath, 75% H₂SO₄, 2.5 hours

Suzuki–Miyaura Cross-Coupling Approaches

The Suzuki–Miyaura reaction has emerged as a cornerstone for constructing the biphenyl moiety in this compound, particularly in industrial settings.

Industrial-Scale Coupling

A two-step protocol is employed:

  • Coupling of 3-Nitrophenylboronic Acid with 5-Bromopyrimidine:
    5-Bromopyrimidine+3-Nitrophenylboronic acidPd catalyst2-(3-Nitrophenyl)pyrimidine\text{5-Bromopyrimidine} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{2-(3-Nitrophenyl)pyrimidine}

  • Oxidation of Methyl Ester to Carboxylic Acid:
    5-Methyl esterKMnO4/H2O5-Carboxylic acid\text{5-Methyl ester} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{5-Carboxylic acid}

Industrial Parameters:

  • Catalyst: Pd(PPh₃)₄ (0.05 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol/H₂O (3:1)

  • Yield: 89–92%

Green Chemistry Adaptations

Recent advancements emphasize eco-friendly conditions using a C₆₀-TEGS/PdCl₂ nanocatalyst:

  • Catalyst Loading: 0.05 mol%

  • Base: K₂CO₃

  • Temperature: Room temperature

  • Yield: >90% in 4 hours

Comparative Table: Suzuki–Miyaura Conditions

ParameterIndustrial MethodGreen Method
CatalystPd(PPh₃)₄C₆₀-TEGS/PdCl₂
Temperature (°C)8025
Reaction Time (h)124
Environmental ImpactModerateLow

Morita-Baylis-Hillman (MBH) Adduct-Mediated Synthesis

A three-step MBH-based strategy enables modular assembly of the pyrimidine core:

Reaction Sequence

  • MBH Adduct Formation:
    MgI₂-mediated coupling of aldehydes with propiolates generates α-(hydroxymethyl)-iodoacrylates.

  • Dess-Martin Oxidation:
    Converts hydroxyl groups to ketones, forming α-iodomethylene β-keto esters.

  • Cyclocondensation:
    Reaction with amidines or guanidines yields 2,6-disubstituted pyrimidine-5-carboxylates.

Example Protocol (Entry 9l,):

  • Substituents: R₁ = t-Bu, R₂ = Ph

  • Yield: 85%

  • Oxidation Agent: Dess-Martin periodinane

  • Cyclization Base: KOH/MeOH

Yield Variability Table

EntryR₁R₂XYield (%)
1t-BuPhOMe85
2t-BuHOMe21
3t-BuMeOMe48

Nitro Group Introduction Strategies

While most methods assume pre-functionalized nitrophenyl groups, late-stage nitration offers an alternative route:

Electrophilic Aromatic Nitration

  • Substrate: 2-Phenylpyrimidine-5-carboxylic acid

  • Nitrating Agent: HNO₃/H₂SO₄

  • Regioselectivity: Para:meta ratio = 1:3 (due to electron-withdrawing COOH)

  • Yield: 60–65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
CondensationLow cost, simple reagentsLow yields (≤68%), harsh conditionsLab-scale
Suzuki–MiyauraHigh yield, scalabilityPd cost, ligand sensitivityIndustrial
MBHModularity, mild conditionsMulti-step, variable yieldsLab-scale

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-nitrophenyl)pyrimidine-5-carboxylic acid is C₁₁H₇N₃O₄, featuring a pyrimidine ring with a nitrophenyl substituent at the second position and a carboxylic acid group at the fifth position. This compound appears as yellow crystalline solids and is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. Its unique configuration contributes to its diverse reactivity and potential applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive bacteria and fungi, demonstrating efficacy against multidrug-resistant strains. For instance, derivatives of similar pyrimidine compounds have shown promising antimicrobial activity against Staphylococcus aureus and Candida auris .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce cytotoxic effects on cancer cell lines, including A549 human lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound may function as an inhibitor for enzymes involved in critical metabolic pathways. Preliminary studies indicate its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis due to its reactive carboxylic acid group and aromatic nitro group. It can be utilized in various synthetic pathways to create more complex molecules, particularly in the development of pharmaceuticals.

Synthesis Pathways

Several methods have been reported for synthesizing this compound, including:

  • Nitration of Pyrimidine Derivatives : This method involves the nitration of substituted pyrimidines followed by carboxylation.
  • Carboxylation Reactions : Utilizing reagents such as carbon dioxide under specific conditions can yield the desired carboxylic acid functionality .

Materials Science Applications

In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its heterocyclic nature allows it to participate in forming coordination complexes with metals, which can be useful in creating advanced materials for electronic applications.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against several pathogenic strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In a recent investigation, the cytotoxic effects of this compound were assessed on A549 cells. The findings suggested that it effectively reduced cell viability through apoptosis pathways, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Weight logP* Hydrogen Bond Donors Key Applications/Properties Reference
2-(3-Nitrophenyl)pyrimidine-5-carboxylic acid 3-NO₂ (phenyl, C2), -COOH (C5) 261.20 (calc.) ~1.5 1 (COOH) Enzyme inhibition, chelation
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid -CF₃ (C2), -COOH (C5) 192.10 1.8 1 Higher lipophilicity, drug design
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester -F (phenyl, C4), -COOCH₃ (C5) 232.21 1.8 0 Enhanced bioavailability (ester)
2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid Benzimidazole core, -NO₂ (C3) 283.24 3.47 2 (COOH, NH) Higher logP, DNA interaction
5-Phenylpyrimidine-2-carboxylic acid -Ph (C5), -COOH (C2) 200.19 ~1.2 1 Simpler structure, lower complexity

*logP values estimated based on structural analogs.

Key Observations:

Electron-Withdrawing Groups: The 3-nitro group in the target compound increases acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-electron-withdrawing substituents (e.g., methyl). Trifluoromethyl (-CF₃) () provides similar electron withdrawal but higher lipophilicity (logP 1.8 vs. ~1.5 for nitro), enhancing membrane permeability .

Ring System Variations: Replacing pyrimidine with benzimidazole () introduces an additional NH donor, increasing hydrogen bonding capacity (2 donors vs. 1) and logP (3.47 vs. ~1.5). This makes benzimidazole derivatives more suited for hydrophobic target binding .

Ester vs. Carboxylic Acid :

  • The methyl ester in 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester () eliminates hydrogen bonding but improves oral bioavailability by masking the acidic group. Hydrolysis in vivo regenerates the active carboxylic acid .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain room temperature for hydrolysis to minimize side reactions.
  • Catalyst Selection : Use Pd(PPh₃)₄ for efficient cross-coupling.
  • Solvent Systems : Ethanol/water mixtures enhance solubility of intermediates .

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorYieldKey ConditionsReference
Ester HydrolysisEthyl ester derivative~80%NaOH, ethanol/water, RT
Suzuki-Miyaura CouplingHalogenated pyrimidine + boronic acid~65%Pd(PPh₃)₄, THF, reflux

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : Prioritize C=O stretching (1620–1680 cm⁻¹) and NO₂ asymmetric stretching (1520–1560 cm⁻¹) to confirm carboxylic acid and nitro groups .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and pyrimidine protons (δ 8.6–9.2 ppm) .
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and nitrophenyl carbons (δ 120–150 ppm) .
  • Mass Spectrometry : LCMS (e.g., m/z 283 [M+H]+ for molecular ion) and HRMS for exact mass verification .

Q. Critical Data Points :

  • logP Values : ~3.47 (indicates moderate lipophilicity) .
  • Hydrogen Bonding : 8 acceptors and 2 donors, critical for solubility and target interactions .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, concentration ranges). Strategies include:

  • Multi-Assay Validation : Compare results across in vitro (e.g., HCT116 cells) and in vivo models (e.g., Ehrlich ascites carcinoma) to identify context-dependent effects .
  • Dose-Response Analysis : Establish IC₅₀ curves to differentiate potency vs. efficacy discrepancies.
  • Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) to isolate target-specific activity from off-target effects .

Case Study : A derivative showed 50% tumor growth inhibition in EAC models but no activity in HCT116 cells, suggesting tissue-specific uptake or metabolism differences .

Advanced: What strategies are employed to elucidate the interaction mechanisms between this compound and target enzymes?

Methodological Answer:

  • X-Ray Crystallography : Resolve binding modes (e.g., nitro group hydrogen bonding with active-site residues) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes to analyze stability of interactions (e.g., π-π stacking with aromatic residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. Key Findings :

  • The nitro group’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
  • Substituent modifications (e.g., trifluoromethyl groups) improve selectivity for ATP-binding sites .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with IC₅₀ values to predict activity .
  • Docking Studies : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis of high-scoring analogs .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<4) and polar surface area (>80 Ų) for bioavailability .

Example : A methylthio-substituted derivative showed 10-fold higher potency in silico, validated via enzymatic assays .

Basic: What are the stability and storage considerations for this compound under laboratory conditions?

Methodological Answer:

  • Stability : Susceptible to photodegradation due to nitro group; store in amber vials at -20°C .
  • Solubility : DMSO or ethanol recommended for stock solutions; avoid aqueous buffers at extreme pH .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation .

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